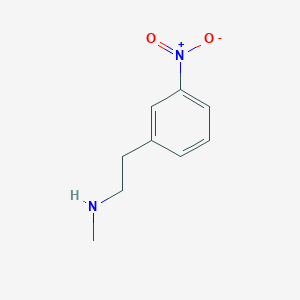

n-Methyl-2-(3-nitrophenyl)ethan-1-amine

Description

Contextual Significance as a Synthetic Intermediate

The utility of n-Methyl-2-(3-nitrophenyl)ethan-1-amine as a synthetic intermediate stems from the reactivity of its distinct functional groups. The nitro group (NO₂) is a versatile functional group in organic synthesis, primarily because it can be readily reduced to a primary amine (NH₂). This transformation is fundamental for building more complex molecules, as the resulting aniline (B41778) derivative can undergo a wide range of reactions, such as diazotization, acylation, and coupling reactions.

The N-methyl-ethylamine side chain provides another point for molecular elaboration. The secondary amine is nucleophilic and can be used to form new carbon-nitrogen or heteroatom-nitrogen bonds. The presence of these functional handles allows chemists to use the molecule as a scaffold, introducing new structural features in a controlled manner.

While specific applications for the 3-nitro isomer are not extensively documented in mainstream literature, the role of its isomers is well-established, providing clear context for its potential use. For instance, 4-nitrophenethylamine hydrochloride is a crucial intermediate in the synthesis of pharmaceuticals such as Mirabegron, a treatment for overactive bladder, and Dofetilide. chemicalbook.comgoogleapis.com In these syntheses, the nitrophenethylamine core serves as the foundational structure upon which the rest of the molecule is constructed. chemicalbook.com The synthesis of such complex targets often involves a multi-step process where the intermediate's functional groups are sequentially modified. google.com Therefore, this compound is significant as a potential precursor for a variety of target molecules, particularly in the creation of compound libraries for pharmaceutical research and drug discovery programs. tandfonline.com

Foundational Research Trajectories for Phenylethylamine Derivatives

The phenylethylamine scaffold is one of the most important building blocks in medicinal chemistry. researchgate.net Its foundational significance is rooted in its prevalence in biologically critical molecules. The endogenous catecholamines—dopamine (B1211576), norepinephrine, and epinephrine—are all phenylethylamine derivatives and play central roles in the nervous system, regulating mood, stress, and voluntary movement. nih.gov This direct biological relevance spurred extensive research into this class of compounds.

Early synthetic research, dating back to the early 20th century, focused on developing reliable methods to produce the basic phenylethylamine structure. acs.org Classic methods included the reduction of benzyl (B1604629) cyanide or the reduction of β-nitrostyrene. acs.orgorgsyn.org These foundational synthetic routes opened the door for chemists to create a wide variety of substituted analogs, allowing for systematic exploration of structure-activity relationships.

This exploration led to the discovery of numerous psychoactive compounds, including stimulants and other therapeutic agents. acs.org The research trajectory established that modifications to the phenyl ring, the ethyl backbone, or the terminal amine group could drastically alter the compound's pharmacological profile. This work cemented the phenylethylamine framework as a "privileged scaffold"—a molecular core that is frequently found in active pharmaceutical ingredients. Consequently, a vast body of research has been dedicated to synthesizing and evaluating phenylethylamine derivatives as ligands for a wide range of biological targets, including adrenoceptors, dopamine receptors, and serotonin (B10506) receptors. nih.govresearchgate.net

Scope and Objectives of Contemporary Chemical Investigations on this compound

While direct and extensive contemporary research focusing solely on this compound is limited, the objectives of modern chemical investigations into the broader class of phenylethylamine derivatives are clear and directly applicable. A primary goal of modern organic synthesis is the development of novel, efficient, and modular methods for constructing these valuable scaffolds.

Contemporary research aims to overcome the limitations of classical synthetic methods, which can require harsh reagents or produce significant waste. google.com Recent advancements include the development of photocatalytic nickel-catalyzed cross-coupling reactions that allow for the modular assembly of β-phenethylamine derivatives under mild conditions. acs.org Such methods enable chemists to rapidly create diverse libraries of compounds for screening purposes by combining various aryl halides and aziridines. acs.org

Another significant area of investigation is asymmetric synthesis. Chiral phenylethylamines are crucial as building blocks for enantiomerically pure drugs and as chiral auxiliaries to guide the stereochemistry of other reactions. nih.gov Modern research focuses on chemo-enzymatic methods and the development of novel organocatalysts derived from phenylethylamines to achieve high levels of stereocontrol in chemical transformations. nih.govmdpi.com The scope of these investigations is broad, covering the synthesis of natural products, prospective psychoactive drugs, and other complex chiral molecules. nih.gov The overarching objective is to produce structurally complex and diverse phenylethylamine derivatives with high precision, improved efficiency, and greater adherence to the principles of green chemistry. googleapis.com

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

N-methyl-2-(3-nitrophenyl)ethanamine |

InChI |

InChI=1S/C9H12N2O2/c1-10-6-5-8-3-2-4-9(7-8)11(12)13/h2-4,7,10H,5-6H2,1H3 |

InChI Key |

BJKDAZHJJDPDLU-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methyl 2 3 Nitrophenyl Ethan 1 Amine and Analogues

Catalytic Approaches to n-Methylated Ethan-1-amine Synthesis

Catalytic methods offer efficient and selective routes to introduce the N-methyl group onto the ethan-1-amine structure. These approaches often provide advantages in terms of yield, purity, and environmental impact compared to traditional stoichiometric methylation agents.

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.com The process typically involves the reaction of a primary or secondary amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the N-methylation of a primary amine, formaldehyde (B43269) is the most common carbonyl component.

The reaction avoids the common problem of over-alkylation, which can occur with direct alkylation using methyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common. masterorganicchemistry.com NaBH₃CN is often preferred because it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The general applicability of this method allows for the installation of various alkyl groups by selecting the appropriate aldehyde or ketone. masterorganicchemistry.com

| Carbonyl Compound | Reducing Agent | Resulting N-Alkyl Group |

| Formaldehyde | NaBH₃CN | Methyl |

| Acetaldehyde | NaBH(OAc)₃ | Ethyl |

| Acetone (B3395972) | NaBH₄ | Isopropyl |

| Benzaldehyde | NaBH₃CN | Benzyl (B1604629) |

A table illustrating common carbonyl compounds and reducing agents used in reductive amination to produce various N-alkylated amines.

Stannous chloride has also been shown to catalyze the chemoselective reductive amination of carbonyl compounds with aromatic amines, using polymethylhydrosiloxane (B1170920) (PMHS) as an inexpensive reducing agent. organic-chemistry.org

The use of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock for methylation reactions is an area of increasing interest in green chemistry. units.it Transition metal catalysts, particularly those based on ruthenium, have been developed for the selective methylation of both aromatic and aliphatic amines using CO₂ and molecular hydrogen (H₂). units.it This process represents an elegant method where water is the only byproduct. units.it

These reactions often require specific conditions, including elevated pressures of CO₂ and H₂ and temperatures around 140°C, to overcome the thermodynamic stability of the CO₂ molecule. units.it The catalytic system may also include a ligand and an acid co-catalyst to achieve high efficiency and selectivity. units.it This methodology is not only applicable for methylation but can also be extended for labeling compounds with ¹³C by using ¹³CO₂, which is easier to handle than other labeled methylating agents like ¹³CH₃I. units.it Besides ruthenium, other systems using alkali-metal carbonates have been shown to catalyze both formylation and methylation of amines with CO₂ and hydrosilanes under milder conditions. acs.org

| Catalyst System | C1 Source | Reductant | Typical Conditions | Reference |

| [Ru(acac)₃] / Ligand / MSA | CO₂ | H₂ | 140°C, 20 atm CO₂, 60 atm H₂ | units.it |

| Cesium Carbonate | CO₂ | Hydrosilane | Mild conditions | acs.org |

| Zn/NHC or Ru/BuPAd₂ | CO₂ | Hydrosilane | Not specified | units.it |

A table comparing different catalytic systems for the N-methylation of amines using carbon dioxide.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases, such as an aqueous and an organic phase. dalalinstitute.com This is achieved by adding a small amount of a phase-transfer agent, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. dalalinstitute.comrcsi.com The catalyst functions by transporting an ionic reactant (usually an anion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. dalalinstitute.com

In the context of amination and N-alkylation reactions, PTC can enhance reaction rates, improve yields, and allow for the use of less expensive inorganic bases and benign solvents. dalalinstitute.comacsgcipr.org For instance, the alkylation of an amine in an organic solvent can be achieved using an alkyl halide and an inorganic base (e.g., NaOH) dissolved in an aqueous phase. The phase-transfer catalyst, such as a tetrabutylammonium (B224687) salt, forms an ion pair with the hydroxide (B78521) anion, shuttling it into the organic phase to deprotonate the amine, which can then react. This methodology avoids the need for expensive and moisture-sensitive organic bases. acsgcipr.org The efficiency of the catalyst can be related to empirical parameters like its total number of carbons (C#) and its "q-value," which helps in selecting the optimal catalyst for a specific reaction type. acsgcipr.orgnih.gov

Nitration and Subsequent Reduction Pathways to the Phenylethylamine Scaffold

The synthesis of the core 2-(3-nitrophenyl)ethan-1-amine structure relies on classic aromatic chemistry, specifically the introduction of a nitro group onto a phenyl ring, followed by its chemical transformation.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. organic-chemistry.org Achieving this reduction selectively in the presence of other reducible functional groups is a common challenge. A variety of reagents and catalytic systems have been developed for this purpose.

For polynitro compounds, selective reduction of one nitro group can be achieved using reagents like hydrogen sulfide (B99878) (H₂S) in aqueous or alcoholic ammonia (B1221849), a method known as the Zinin reduction. echemi.com The selectivity in these cases is often influenced by the positions of the substituents on the aromatic ring. echemi.com For instance, in dinitroanilines, preference is often given to the reduction of the nitro group positioned ortho to the amino group. echemi.com

Modern methods offer high chemoselectivity under mild conditions. Systems such as sodium borohydride (NaBH₄) combined with transition metal complexes like Ni(PPh₃)₄ can reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com While NaBH₄ alone is generally ineffective for reducing nitro groups, its reactivity is significantly enhanced by the catalyst. jsynthchem.com Other effective systems include nickel-catalyzed hydrosilylative reduction, which tolerates sensitive functional groups like aldehydes, esters, and nitriles. rsc.org Metal-free options, such as using tetrahydroxydiboron, have also been reported for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org

| Reducing System | Key Features | Tolerated Functional Groups | Reference |

| H₂S in NH₃ (Zinin Reduction) | Selective for one nitro group in polynitroarenes | Varies, position-dependent | echemi.com |

| NaBH₄ / Ni(PPh₃)₄ | Mild, catalytic | Not specified | jsynthchem.com |

| Ni(acac)₂ / PMHS | Mild, chemoselective transfer hydrogenation | Aldehydes, esters, cyano | rsc.org |

| Tetrahydroxydiboron | Metal-free, rapid at room temperature | Ketones, nitriles, esters, halogens | organic-chemistry.org |

| HSiCl₃ / Tertiary Amine | Mild, metal-free | Wide functional group tolerance | organic-chemistry.org |

A table summarizing various reagents for the selective reduction of aromatic nitro groups.

Reductive cyclization is a powerful strategy for synthesizing N-heterocycles, where the reduction of a nitro group initiates an intramolecular cyclization cascade. researchgate.netunimi.it Although the target molecule, n-Methyl-2-(3-nitrophenyl)ethan-1-amine, is acyclic, this pathway is highly relevant for the synthesis of its analogues, particularly those containing heterocyclic scaffolds like indoles or quinolines. unimi.it

The process typically involves an aromatic nitro compound bearing a reactive functional group at an ortho position. unimi.it Upon reduction of the nitro group, the resulting intermediate (e.g., a nitroso, hydroxylamine, or amino group) reacts with the adjacent side chain to form a new ring. nih.gov A common example is the reductive cyclization of ortho-nitrostyrenes to form indoles, which can be catalyzed by palladium and uses carbon monoxide (CO) as the reductant. unimi.it To avoid handling pressurized CO gas, CO surrogates like formate (B1220265) esters can be used. unimi.it Other reagents, such as triethyl phosphite, can also mediate these domino reactions, proceeding through a proposed nitrene intermediate. researchgate.net Metal-catalyzed processes, such as those using Pd/C with hydrogen, can facilitate the reductive cyclization of a nitro-Michael adduct to form complex scaffolds like spirooxindoles. chemrxiv.orgchemrxiv.org

Nucleophilic Substitution Reactions in Amine Formation

The formation of amines through nucleophilic substitution is a foundational strategy in organic synthesis. studymind.co.uk This method typically involves the reaction of a nucleophile, such as ammonia or a primary amine, with an alkyl halide. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. studymind.co.uklibretexts.org

In the context of synthesizing this compound, a potential route involves the reaction of 2-(3-nitrophenyl)ethan-1-amine with a methylating agent like methyl iodide. However, a significant challenge in this approach is the potential for over-alkylation. libretexts.orgchemguide.co.uk The primary amine product is itself a nucleophile and can react further with the alkyl halide to produce secondary and tertiary amines, and ultimately a quaternary ammonium salt. libretexts.orgchemguide.co.uk

To control the reaction and favor the formation of the desired secondary amine, reaction conditions can be manipulated. Using a large excess of the initial amine nucleophile can statistically favor the mono-alkylation product. chemguide.co.uk

Another approach is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), on the ring. nih.gov While not directly applicable to forming the ethylamine (B1201723) side chain of the target molecule, SNAr reactions are crucial for synthesizing precursors where an amine is introduced to a nitrated aromatic ring. clockss.org

Table 1: Comparison of Nucleophilic Substitution Strategies for Amine Synthesis

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Alkylation of Amines | Reaction of an amine (e.g., ammonia, primary amine) with an alkyl halide. studymind.co.uk | Direct C-N bond formation. | Over-alkylation leading to mixtures of primary, secondary, tertiary amines and quaternary salts. libretexts.orgchemguide.co.uk |

| SNAr Reaction | Reaction of a nucleophile on an activated aromatic ring with a suitable leaving group. nih.gov | Efficient for functionalizing electron-deficient aromatic rings. | Limited to aromatic systems; requires strong electron-withdrawing groups for activation. |

Multicomponent Reactions (MCRs) for Complex Structure Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in efficiency and molecular diversity. nih.govresearchgate.net Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for assembling complex N-alkylated structures and peptide-like scaffolds. nih.govrsc.org

The Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. nih.govresearchgate.net This reaction provides three points of diversity, allowing for the rapid generation of compound libraries from simple starting materials. nih.gov

The Ugi four-component reaction (U-4CR) is an extension of the Passerini reaction, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govnih.gov The reaction proceeds through the initial formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide and the carboxylate. nih.gov The Ugi reaction is highly atom-economical, with water being the only byproduct, and its modularity allows for extensive variation of the four input components. nih.govbeilstein-journals.org

These MCRs could be strategically employed to synthesize complex analogues of this compound. For instance, using 2-(3-nitrophenyl)ethan-1-amine as the amine component in an Ugi reaction would allow for the rapid assembly of diverse and complex structures built upon the core nitrophenylethylamine framework.

Table 2: Key Features of Passerini and Ugi Multicomponent Reactions

| Reaction | Components | Product | Key Advantages |

|---|---|---|---|

| Passerini (P-3CR) | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide | 3 points of diversity, operational simplicity. nih.govresearchgate.net |

| Ugi (U-4CR) | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Primary Amine | Bis-amide (Dipeptide-like) | 4 points of diversity, high atom economy, modularity. nih.govnih.gov |

Mechanochemical Synthesis Approaches for N-Methylated Amines

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. researchgate.net These methods often proceed under solvent-free or liquid-assisted grinding (LAG) conditions, reducing waste and sometimes accelerating reaction rates.

A rapid, efficient, and solvent-free procedure for the N-methylation of secondary amines has been developed using a vibrational ball mill. researchgate.net This approach can be adapted for the final methylation step in the synthesis of this compound from its secondary amine precursor. Mechanochemical methods have also been explored for generating reactive nitrogen-centered radicals that can lead to the formation of tertiary amines within polymer structures, highlighting the versatility of this technique. rsc.org The Eschweiler-Clarke reaction, a classic method for amine methylation using formaldehyde and formic acid, has also been adapted to mechanochemical conditions, avoiding bulk solvents. researchgate.net

The primary advantages of mechanochemical synthesis include:

Reduced Solvent Usage: Aligns with the principles of green chemistry by minimizing or eliminating organic solvents. researchgate.net

Enhanced Reaction Rates: The high energy input can lead to faster reaction times compared to solution-phase methods.

Access to Different Reactivity: Can enable transformations that are difficult to achieve in solution.

Optimization of Reaction Conditions and Solvent Systems in Synthetic Routes

The efficiency, selectivity, and yield of synthetic routes to this compound are highly dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, base, and methylating agent.

Catalytic Systems: A variety of transition metal catalysts have been developed for N-methylation reactions, often proceeding through a "borrowing hydrogen" mechanism. shokubai.org This process involves the temporary oxidation of a substrate by the catalyst to enable a subsequent reaction, followed by the return of the "borrowed" hydrogen. Catalysts based on Iridium, Ruthenium, Nickel, and Platinum have shown high efficacy. shokubai.orgchemrxiv.orgacs.orgnih.gov For instance, a heterogeneous Pt/C catalyst has been used for the versatile N-methylation of various amines using methanol. shokubai.org Similarly, Ni/NiO@C nano-catalysts provide a reusable and efficient system for converting primary and secondary amines into their N,N-dimethylated counterparts. chemrxiv.org

Methylating Agents: While traditional reagents like methyl halides are effective, they are also toxic. nih.gov Greener and more sustainable C1 sources are now preferred. Methanol is a widely used, inexpensive, and relatively safe methylating agent that produces only water as a byproduct. acs.orgrsc.org Other alternatives include carbon dioxide (in the presence of a reducing agent like hydrosilane), and dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.orgliv.ac.uk

Solvent and Base Systems: The choice of solvent can significantly impact reaction outcomes. For instance, in the methylation of p-anisidine (B42471) with formic acid, the reaction only proceeded in DMSO. liv.ac.uk The basicity of the system is also critical. Many borrowing hydrogen reactions require strong bases like KOH or t-BuOK, but recent developments have focused on catalysts that operate effectively with weaker bases such as Cs₂CO₃, which is advantageous for substrates with base-sensitive functional groups. nih.gov Reductive amination protocols using reagents like sodium borohydride can often be performed under neutral, nonaqueous conditions, which is beneficial for enolizable carbonyl compounds. mdma.ch

Table 3: Influence of Reaction Parameters on N-Methylation

| Parameter | Options | Impact on Synthesis |

|---|---|---|

| Catalyst | Pt/C, Ni/NiO@C, Ru complexes, Ir complexes | Determines efficiency, selectivity (mono- vs. di-methylation), and reaction mechanism (e.g., Borrowing Hydrogen). shokubai.orgchemrxiv.orgnih.gov |

| Methylating Agent | Methanol, CO₂/H₂, Dimethyl Sulfoxide (DMSO) | Affects atom economy, safety profile, and byproducts. Methanol is a green C1 source. acs.orgrsc.orgliv.ac.uk |

| Solvent | DMSO, Toluene, Alcohols, Solvent-free | Can be critical for reactivity and selectivity; solvent-free (mechanochemical) approaches improve sustainability. researchgate.netliv.ac.uk |

| Base | Strong (KOH, t-BuOK) or Weak (Cs₂CO₃, K₂CO₃) | Affects catalyst activity and compatibility with functional groups on the substrate. nih.gov |

Precursor Chemistry and Building Block Derivation for this compound Synthesis

The synthesis of the target compound relies on the availability of key precursors or building blocks. The primary precursor is typically 2-(3-nitrophenyl)ethan-1-amine or a related carbonyl compound like 3-nitrophenylacetaldehyde.

One common strategy for synthesizing nitrophenylethylamines is the reduction of a corresponding nitrile or nitroalkene. For example, 4-nitrophenethylamine hydrochloride has been synthesized via the decarboxylation of 4-nitrophenylalanine. researchgate.net Another route involves the Henry reaction (nitroaldol reaction) between a nitromethane (B149229) and a benzaldehyde, followed by reduction of both the nitro group and the alcohol.

The direct reductive N-methylation of nitro compounds offers a more streamlined approach. researchgate.net This strategy avoids the pre-synthesis and isolation of the primary amine intermediate. A nitroarene can be directly converted to the N-methylated amine in a one-pot reaction using a suitable catalyst and a methylating source. rsc.orgresearchgate.net

The synthesis of aldehyde precursors, such as o-nitrophenylacetaldehyde, can be achieved by condensing o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) to yield an intermediate enamine, which is then hydrolyzed to the aldehyde. researchgate.net This aldehyde can then undergo reductive amination with methylamine (B109427) to form the target N-methylated product. mdma.chorganic-chemistry.org Reductive amination is a versatile method that involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. studylib.net

Table 4: Key Precursors and Synthetic Routes

| Precursor | Synthetic Route to Precursor | Subsequent Reaction to Target |

|---|---|---|

| 2-(3-nitrophenyl)ethan-1-amine | Reduction of 3-nitrophenylacetonitrile; Decarboxylation of 3-nitrophenylalanine. researchgate.net | Direct N-methylation using a methylating agent (e.g., methanol, formaldehyde). rsc.org |

| 3-Nitrophenylacetaldehyde | Hydrolysis of trans-β-dimethylamino-3-nitrostyrene (derived from 3-nitrotoluene). researchgate.net | Reductive amination with methylamine. organic-chemistry.org |

| 1-Nitro-3-(2-nitrovinyl)benzene | Henry reaction between 3-nitrobenzaldehyde (B41214) and nitromethane. | Reduction of the nitro group and the double bond, followed by N-methylation. |

| 3-Nitrotoluene | Direct nitration of toluene. | Can be used to build the side chain via condensation reactions. researchgate.net |

Chemical Reactivity and Mechanistic Studies of N Methyl 2 3 Nitrophenyl Ethan 1 Amine

Reactivity of the Secondary Amine Functionality

The secondary amine group in n-Methyl-2-(3-nitrophenyl)ethan-1-amine is a key site of chemical reactivity, participating in a variety of nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to react with a range of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Sulfonylation Reactions

Secondary amines like this compound readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a base to neutralize the acidic byproduct, results in the formation of a stable amide. For instance, the reaction with acetyl chloride would yield N-methyl-N-[2-(3-nitrophenyl)ethyl]acetamide. This type of reaction is frequently employed in organic synthesis to protect the amine functionality during subsequent transformations of other parts of the molecule. google.com

Sulfonylation is a similar process where the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. These derivatives are often solid compounds with sharp melting points, which can be useful for characterization.

| Reagent | Product Class | General Reaction Conditions |

| Acyl Halide (e.g., Acetyl Chloride) | Amide | Inert solvent, often with a non-nucleophilic base |

| Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | Amide | Can be run neat or in a solvent, may require heat |

| Sulfonyl Halide (e.g., p-Toluenesulfonyl Chloride) | Sulfonamide | Inert solvent with a base (e.g., pyridine (B92270), triethylamine) |

Alkylation and Reductive Alkylation Strategies

Direct alkylation of secondary amines with alkyl halides can be a challenging process as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com This can result in a mixture of products, making it a less desirable synthetic route for controlled alkylation. masterorganicchemistry.com

A more controlled and widely used method for the alkylation of secondary amines is reductive amination (also known as reductive alkylation). bohrium.comorganic-chemistry.org This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. youtube.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a popular choice due to its mildness and selectivity for the iminium ion over the carbonyl starting material. youtube.com This method offers a highly efficient and selective route to a wide range of tertiary amines derived from this compound. bohrium.comnih.gov

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde (B43269) | Sodium triacetoxyborohydride | N,N-dimethyl-2-(3-nitrophenyl)ethan-1-amine |

| Acetaldehyde | Sodium cyanoborohydride | N-ethyl-N-methyl-2-(3-nitrophenyl)ethan-1-amine |

| Acetone (B3395972) | Catalytic Hydrogenation (e.g., H₂/Pd-C) | N-isopropyl-N-methyl-2-(3-nitrophenyl)ethan-1-amine |

Formation of Imines and Related Derivatives

The reaction of this compound, a secondary amine, with aldehydes or ketones does not lead to the formation of a stable imine. Instead, the initial adduct, a carbinolamine, cannot dehydrate to form a C=N double bond as there is no hydrogen atom on the nitrogen to be eliminated. libretexts.org However, if there is an α-hydrogen on the carbonyl compound, the intermediate iminium ion can be deprotonated to form an enamine. lumenlearning.com Enamines are useful synthetic intermediates in their own right.

Transformations of the Nitroaromatic Moiety

The nitro group on the aromatic ring of this compound is a versatile functional group that can undergo a variety of transformations, significantly altering the electronic properties and reactivity of the molecule.

Reduction of the Nitro Group to Amine, Hydroxylamine, and Azoxy Derivatives

The reduction of the nitro group is one of the most common and synthetically useful transformations of nitroaromatic compounds. wikipedia.orgmasterorganicchemistry.com A wide array of reducing agents can be employed to achieve different reduction products. chemeurope.comcommonorganicchemistry.com

Complete reduction to the corresponding primary amine, 3-(2-(methylamino)ethyl)aniline, can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com Alternatively, metal-based reductions using reagents like tin(II) chloride in hydrochloric acid, or iron, zinc, or tin in acidic media are also highly effective. masterorganicchemistry.com

Partial reduction of the nitro group can lead to other functional groups. For instance, controlled reduction with specific reagents can yield the corresponding hydroxylamine. The formation of azoxy and azo compounds is also possible, typically under basic conditions with reducing agents like zinc metal. chemeurope.com Lithium aluminum hydride is generally not used for the reduction of aromatic nitro groups to amines as it tends to produce azo compounds. commonorganicchemistry.com

| Reagent(s) | Product |

| H₂, Pd/C | 3-(2-(methylamino)ethyl)aniline |

| SnCl₂, HCl | 3-(2-(methylamino)ethyl)aniline |

| Fe, HCl | 3-(2-(methylamino)ethyl)aniline |

| Zn, NH₄Cl | N-[2-(3-nitrophenyl)ethyl]hydroxylamine |

| Zn, NaOH | 1,2-bis(3-(2-(methylamino)ethyl)phenyl)diazene 1-oxide (Azoxy derivative) |

Electrophilic Aromatic Substitution Patterns on the Nitrophenyl Ring

The nitrophenyl ring in this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring: the nitro group and the N-methyl-ethan-1-amine side chain. wikipedia.org

The nitro group is a powerful electron-withdrawing group and, as such, is a strong deactivating group and a meta-director. lkouniv.ac.in This means it will direct incoming electrophiles to the positions meta to itself (C5). The N-methyl-ethan-1-amine side chain, being an alkyl group, is an activating group and an ortho, para-director. However, the deactivating effect of the nitro group is generally stronger than the activating effect of the alkyl side chain. lkouniv.ac.in

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile is expected to substitute predominantly at the position meta to the nitro group and ortho to the ethylamine (B1201723) side chain (C2 and C6) or meta to both (C4). The steric hindrance from the side chain may also influence the substitution pattern.

Intramolecular Cyclization and Rearrangement Reactions

The primary mode of intramolecular reactivity for this compound involves electrophilic aromatic substitution, leading to the formation of heterocyclic ring systems. The two most prominent examples of such transformations are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.org For this compound, reaction with an aldehyde (such as formaldehyde) would first form an iminium ion. This electrophilic intermediate is then attacked by the electron-rich phenyl ring to forge a new carbon-carbon bond and complete the cyclization.

The mechanism proceeds via the formation of an iminium ion from the secondary amine and an aldehyde, which then undergoes an intramolecular electrophilic attack on the phenyl ring. chemeurope.com However, the presence of the electron-withdrawing nitro group at the meta-position deactivates the aromatic ring towards electrophilic attack. wikipedia.org Cyclization must occur at a position ortho or para to the ethylamine substituent. Given the 3-nitro substitution, the available positions for cyclization are C2, C4, and C6. Cyclization at the C6 position is sterically and electronically favored, leading to the formation of 6-nitro-2-methyl-1,2,3,4-tetrahydroisoquinoline. This deactivation means that the reaction typically requires strong acid catalysis and higher temperatures to proceed effectively compared to reactions with electron-rich phenyl rings. wikipedia.org

Bischler-Napieralski Reaction: This reaction provides a pathway to 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines. wikipedia.org The process requires first acylating the secondary amine of this compound to form an N-acyl derivative, such as N-acetyl-n-Methyl-2-(3-nitrophenyl)ethan-1-amine. This amide is then treated with a dehydrating agent, typically a strong Lewis acid like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), to promote intramolecular cyclization. organic-chemistry.org

The mechanism is believed to involve the formation of a nitrilium ion intermediate, which is a potent electrophile. wikipedia.orgorganic-chemistry.org This intermediate then undergoes intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. Similar to the Pictet-Spengler reaction, the deactivating effect of the nitro group makes the cyclization challenging and necessitates forcing conditions. wikipedia.org The resulting 6-nitro-2-methyl-3,4-dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride (B1222165).

No significant rearrangement reactions for this compound have been prominently reported in the literature. The primary reactivity pathway is dominated by cyclization to form the stable tetrahydroisoquinoline core.

| Reaction Name | Reactant(s) | Key Intermediate | Expected Product |

|---|---|---|---|

| Pictet-Spengler | This compound + Formaldehyde | Iminium ion | 6-nitro-2-methyl-1,2,3,4-tetrahydroisoquinoline |

| Bischler-Napieralski | N-acetyl-n-Methyl-2-(3-nitrophenyl)ethan-1-amine | Nitrilium ion | 6-nitro-2-methyl-3,4-dihydroisoquinoline |

Stereoselective Transformations and Chiral Pool Applications

This compound possesses a stereocenter if substituted at the α or β position of the ethyl chain, but the parent compound itself is achiral. However, its cyclized products can be chiral, and the compound can be a substrate in stereoselective reactions or a precursor in chiral pool synthesis.

Stereoselective Synthesis of Tetrahydroisoquinolines: The Pictet-Spengler reaction can be rendered asymmetric to produce enantiomerically enriched tetrahydroisoquinolines. This is a field of significant interest due to the prevalence of chiral isoquinoline (B145761) alkaloids in nature and medicine. nih.gov Asymmetric induction can be achieved through several strategies:

Use of Chiral Aldehydes: Condensing this compound with a chiral aldehyde would lead to diastereomeric products that could potentially be separated.

Chiral Catalysts: The use of chiral Brønsted acid catalysts can create a chiral environment around the iminium ion intermediate, guiding the intramolecular cyclization to favor one enantiomer of the product. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom before cyclization can direct the stereochemical outcome of the ring-closure, after which the auxiliary can be removed. rsc.org

The reduction of the intermediate 6-nitro-2-methyl-3,4-dihydroisoquinolinium ion, formed during a Bischler-Napieralski sequence, can also be performed stereoselectively using chiral reducing agents or catalytic asymmetric hydrogenation to yield an optically active tetrahydroisoquinoline. acs.org

Chiral Pool Applications: If this compound were resolved into its individual enantiomers (for example, through reaction with a chiral acid to form diastereomeric salts), it could serve as a valuable chiral building block. Chiral amines are fundamental in asymmetric synthesis, acting as chiral bases, catalysts, or starting materials for more complex molecules. acs.org The resolved amine could be used in the synthesis of chiral ligands or as a precursor for active pharmaceutical ingredients where a specific stereochemistry is required for biological activity.

Kinetics and Thermodynamic Considerations in Reaction Pathways

The kinetics and thermodynamics of the intramolecular cyclization of this compound are profoundly influenced by the 3-nitro substituent.

Kinetics: The rate-determining step of the Pictet-Spengler reaction can be either the initial formation of the iminium ion or the subsequent electrophilic aromatic substitution (ring closure). depaul.edu For phenethylamines with deactivated aromatic rings, the ring closure step is often rate-limiting due to a high activation energy barrier. The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the phenyl ring, thereby slowing the rate of this key C-C bond-forming step. Kinetic studies on related systems often use Hammett plots to quantify the electronic effects of substituents on the reaction rate, which would show a large negative ρ (rho) value for this type of reaction, indicating that electron-withdrawing groups strongly retard the reaction. researchgate.net To overcome this kinetic barrier, reactions often require superacidic media or high temperatures to increase the electrophilicity of the iminium ion and accelerate the cyclization. depaul.edu

| Reaction Aspect | Effect of the 3-Nitro Group | Consequence |

|---|---|---|

| Kinetics (Rate) | Decreases the rate of electrophilic aromatic substitution. | Slower reaction requires more forcing conditions (strong acid, high temperature). |

| Activation Energy | Increases the activation energy for the ring-closure step. | The cyclization is the likely rate-determining step. |

| Intermediate Stability | Destabilizes the Wheland intermediate (σ-complex). | Contributes to the higher activation energy. |

| Thermodynamics (Overall) | Does not change the overall exergonic nature of ring formation. | The reaction is thermodynamically favorable but kinetically hindered. |

Computational and Theoretical Investigations of N Methyl 2 3 Nitrophenyl Ethan 1 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. ymerdigital.com A DFT study of n-Methyl-2-(3-nitrophenyl)ethan-1-amine would begin by optimizing the molecule's geometry to find its most stable, lowest-energy three-dimensional structure. This process involves calculating forces on each atom and adjusting their positions until a minimum energy state is reached.

Illustrative Optimized Geometrical Parameters: This table presents hypothetical, yet chemically reasonable, data for this compound, as specific experimental or calculated data is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(phenyl)-NO₂ | ~1.48 Å |

| Bond Length | C(ethyl)-N(amine) | ~1.47 Å |

| Bond Length | N(amine)-C(methyl) | ~1.46 Å |

| Bond Angle | O-N-O (nitro group) | ~124° |

| Bond Angle | C(ethyl)-N(amine)-C(methyl) | ~112° |

Quantum Chemical Calculations of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. nih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive and easily polarizable. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. hakon-art.com

Key Reactivity Descriptors Derived from HOMO-LUMO Energies:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = (χ²) / (2η)

Illustrative Data Table for Reactivity Descriptors: This table contains representative values for a nitrophenyl compound, as specific data for the target molecule is unavailable.

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -2.15 |

| HOMO-LUMO Gap | ΔE | 4.70 |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 2.15 |

| Chemical Hardness | η | 2.35 |

| Chemical Softness | S | 0.43 |

| Electronegativity | χ | 4.50 |

A relatively small energy gap would be expected due to the electron-withdrawing nitro group, suggesting the molecule is moderately reactive.

Molecular Electrostatic Potential (MEP) Analysis for Reaction Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. ymerdigital.com It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). On an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red. Electron-poor areas, prone to nucleophilic attack, are colored blue.

For this compound, the MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the lone pair of the amine nitrogen. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group and potentially on the phenyl ring carbons adjacent to the electron-withdrawing nitro group. These areas are susceptible to nucleophilic attack.

The MEP surface provides a clear, intuitive guide to how the molecule will interact with other reagents. rasayanjournal.co.inresearchgate.net

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds. For a flexible molecule like this compound, numerous conformers are possible. A computational study would involve systematically rotating the key dihedral angles (e.g., the angle between the phenyl ring and the ethylamine (B1201723) side chain) and calculating the energy of each resulting conformation.

This process generates a potential energy surface that maps the molecule's energy as a function of its geometry. The points on this surface with the lowest energy correspond to the most stable and thus most populated conformers. researchgate.netresearchgate.net Energy minimization studies confirm that these low-energy structures are true minima and not transition states. This analysis is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological interactions.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the entire pathway of a chemical reaction involving this compound. nih.gov For example, the aminolysis reaction at the amine group could be studied. Researchers would calculate the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states (TS).

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. mdpi.com By locating the TS and calculating its energy, the activation energy (Ea) can be determined, which is fundamental to predicting the reaction rate. Theoretical studies can distinguish between different possible mechanisms, such as a stepwise process involving an intermediate or a concerted one-step process. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating complex molecular orbitals into a more intuitive Lewis structure representation of localized bonds, lone pairs, and antibonds. wikipedia.orgwisc.edu

For this compound, NBO analysis would quantify:

Hybridization: The spx character of atoms in bonds (e.g., the hybridization of the amine nitrogen).

Charge Distribution: The natural atomic charges on each atom, offering a more refined view than other methods.

Delocalization Effects: The interaction between filled (donor) orbitals and empty (acceptor) orbitals. A key analysis is the second-order perturbation theory, which calculates the stabilization energy (E(2)) from these interactions. wisc.edunih.gov For this molecule, significant delocalization would be expected between the lone pair on the amine nitrogen and antibonding orbitals in the phenyl ring, as well as extensive electron delocalization involving the nitro group.

Illustrative NBO Donor-Acceptor Interactions: This table shows hypothetical interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N(amine) | σ* (C-H) | ~5.2 |

| π (C=C) phenyl | π* (C=C) phenyl | ~20.1 |

These E(2) values quantify the strength of intramolecular electronic interactions, providing deep insight into the molecule's structure and stability. wisc.edu

Spectroscopic and Chromatographic Characterization Methodologies for N Methyl 2 3 Nitrophenyl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of n-Methyl-2-(3-nitrophenyl)ethan-1-amine. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.

In a typical ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The N-methyl group would likely appear as a singlet, while the protons of the ethanamine backbone would present as two multiplets, specifically triplets if coupling is well-resolved, due to spin-spin coupling with each other. The aromatic protons on the 3-nitrophenyl ring would exhibit a more complex pattern of signals, including a singlet, a doublet, and a triplet, characteristic of a 1,3-disubstituted benzene (B151609) ring. The deshielding effect of the nitro group would cause these aromatic protons to resonate at a lower field (higher ppm).

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The N-methyl carbon would appear at a high field, while the two carbons of the ethanamine chain would be found in the aliphatic region. The six aromatic carbons would resonate at a lower field, with the carbon atom directly attached to the electron-withdrawing nitro group being the most deshielded. pressbooks.pub

Two-dimensional (2D-NMR) techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to confirm assignments. COSY spectra reveal proton-proton coupling correlations, helping to establish the connectivity of the ethanamine chain and the relative positions of the aromatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-CH₃ | ~2.4 | Singlet (s) | ~36 |

| -CH₂-N | ~2.9 | Triplet (t) or Multiplet (m) | ~53 |

| Ar-CH₂- | ~3.0 | Triplet (t) or Multiplet (m) | ~39 |

| Aromatic C-H (ortho to NO₂) | ~8.1 | Singlet (s) or Doublet (d) | ~122 |

| Aromatic C-H (para to NO₂) | ~7.5 | Triplet (t) | ~129 |

| Aromatic C-H | ~7.6 - 7.8 | Doublet (d) | ~121, ~135 |

| Aromatic C-NO₂ | - | - | ~148 |

| Aromatic C-CH₂ | - | - | ~141 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₉H₁₂N₂O₂), the molecular weight is 180.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at a mass-to-charge ratio (m/z) of 180. The fragmentation of this molecule is expected to follow characteristic pathways for phenethylamines and nitroaromatic compounds. mdpi.comresearchgate.net A primary fragmentation event would be the cleavage of the Cα-Cβ bond (benzylic cleavage), leading to the formation of a stable tropylium-like ion or a nitrophenylmethyl cation. Another significant fragmentation would involve the loss of the nitro group (NO₂) as a radical, resulting in a fragment ion at m/z 134. nih.govresearchgate.net Cleavage of the C-N bond can also occur.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would confirm the molecular formula C₉H₁₂N₂O₂ by measuring the exact mass of the molecular ion, distinguishing it from any other compounds with the same nominal mass but a different elemental composition. This technique is crucial for confirming the identity of novel compounds or for analyzing complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Derivatization Product Analysis

Tandem Mass Spectrometry (MS/MS) is particularly useful for structural elucidation and for the analysis of specific compounds within a complex matrix. For secondary amines like this compound, derivatization is often employed to improve chromatographic performance and enhance ionization efficiency. researchgate.netnih.gov Reagents such as benzoyl chloride or pentafluorobenzoyl chloride can be used to form stable amide derivatives. acs.orgoup.com

In an MS/MS experiment, the derivatized molecular ion is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer. This process provides a characteristic fragmentation pattern for the derivatized amine, allowing for highly selective and sensitive detection. The fragmentation of the derivative would likely involve the cleavage of the newly formed amide bond and fragmentation of the original molecule's backbone, providing further structural confirmation. nih.gov

Table 2: Predicted Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 180 | [C₉H₁₂N₂O₂]⁺˙ | Molecular Ion [M]⁺˙ |

| 150 | [C₉H₁₂N₂]⁺˙ | Loss of NO |

| 134 | [C₉H₁₂N]⁺ | Loss of NO₂ |

| 121 | [C₈H₇N]⁺˙ | Benzylic cleavage with rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement |

| 44 | [C₂H₆N]⁺ | Cleavage of Cα-Cβ bond, [CH₂NHCH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would display several key absorption bands. A weak to medium band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. Aliphatic C-H stretching vibrations from the methyl and ethyl groups would appear between 2800 and 3000 cm⁻¹. The most characteristic peaks would be the strong, distinct bands for the nitro group: an asymmetric stretching vibration typically around 1530 cm⁻¹ and a symmetric stretching vibration around 1350 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region, and aromatic C-H stretching would appear above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic compounds often produce strong Raman signals. The symmetric stretching vibration of the nitro group is typically very intense in the Raman spectrum, making it a useful diagnostic peak. spectroscopyonline.com The aromatic ring vibrations also give rise to characteristic Raman bands.

Table 3: Predicted IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak-Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium | Strong |

| NO₂ Asymmetric Stretch | ~1530 | Strong | Medium |

| NO₂ Symmetric Stretch | ~1350 | Strong | Very Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm its constitution and configuration. It would reveal the orientation of the 3-nitrophenyl group relative to the ethanamine side chain. Furthermore, this analysis would provide insight into the intermolecular forces that govern the crystal packing, such as hydrogen bonds involving the secondary amine's N-H group as a donor and the oxygen atoms of the nitro group as potential acceptors. Such interactions play a crucial role in determining the physical properties of the solid material. While hydrogen atoms can be difficult to locate precisely with X-ray crystallography, their positions can often be inferred from the positions of heavier atoms and the geometry of the hydrogen bonds. nih.gov

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A reversed-phase HPLC (RP-HPLC) method, likely using a C18 stationary phase, would be suitable for analyzing this compound. The mobile phase would typically consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acidic additive like formic acid or trifluoroacetic acid to ensure the amine is protonated, leading to sharper peaks and better separation. Detection is commonly achieved using a UV detector, set to a wavelength where the nitrophenyl chromophore absorbs strongly.

Gas Chromatography (GC) can also be used, particularly when coupled with a mass spectrometer (GC-MS). gdut.edu.cn However, due to the polarity of the secondary amine, derivatization may be necessary to increase volatility and prevent peak tailing on the GC column. labrulez.commdpi.com Common derivatization reagents for amines include acylating or silylating agents. The choice of column, typically a non-polar or medium-polarity capillary column, and the temperature program are optimized to achieve good separation from any impurities. For preparative purposes, HPLC can be scaled up to isolate larger quantities of the purified compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate resolution, sensitivity, and analysis time. Given the structure of the compound, which features a secondary amine and a nitrophenyl group, reversed-phase chromatography is the most common approach.

The nitrophenyl group provides a strong chromophore, making UV-Vis detection a suitable and straightforward choice. The maximum absorbance wavelength (λmax) for the nitrophenyl moiety allows for sensitive detection.

Method development typically involves the systematic evaluation of the stationary phase, mobile phase composition, pH, and flow rate. A C18 (octadecylsilyl) column is often the first choice for the stationary phase due to its versatility and wide applicability for moderately polar compounds. The mobile phase usually consists of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer. The ratio of these components is adjusted to control the retention time of the analyte. Gradient elution, where the mobile phase composition is changed during the run, may be employed to improve peak shape and resolve the analyte from potential impurities with different polarities.

The pH of the mobile phase is a critical parameter for amine-containing compounds. To ensure good peak shape and reproducibility, the pH is typically controlled with a buffer and kept at a level where the secondary amine is in a consistent protonation state, which is generally in the acidic to neutral range to minimize peak tailing.

Table 1: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8, 5 µm particle size | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) | Allows for adjustment of solvent strength to control retention time. Buffer maintains consistent pH. |

| Elution Mode | Isocratic or Gradient | Isocratic is simpler for quality control. Gradient is useful for complex mixtures or to improve peak shape. |

| pH | 3.0 - 6.5 | Controls the ionization state of the secondary amine, minimizing peak tailing and ensuring reproducible retention. |

| Flow Rate | 0.8 - 1.5 mL/min | Typical flow rate for standard analytical columns to balance analysis time and efficiency. |

| Detection | UV-Vis or Diode Array Detector (DAD) at ~254-280 nm | The nitrophenyl group provides a strong UV chromophore for sensitive detection. |

| Column Temperature | 25 - 40 °C | Maintaining a constant temperature ensures reproducible retention times and can improve peak efficiency. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). However, the direct analysis of amines by GC can be challenging. The polar nature of the secondary amine group can lead to undesirable interactions with the stationary phase, resulting in poor peak shape (tailing) and potential analyte loss through adsorption. iu.edu

To overcome these issues, derivatization is often employed to reduce the polarity and increase the volatility of the analyte. iu.eduresearchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy. iu.edumaps.org This process replaces the active hydrogen on the amine with a trifluoroacetyl group, which blocks the polar N-H bond, leading to improved chromatographic performance. iu.edu

For GC analysis, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), is typically used. The choice of detector depends on the analytical requirements. A Flame Ionization Detector (FID) provides good general sensitivity, while a Mass Spectrometer (MS) offers high selectivity and structural information, which is invaluable for identification. mdpi.com The fragmentation pattern of this compound and its derivatives in the mass spectrometer can provide definitive structural confirmation. mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis or modification of this compound. chemistryhall.comlibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products. acs.org

For a typical TLC analysis, a silica (B1680970) gel plate is used as the stationary phase, as silica is a polar adsorbent. chemistryhall.com The mobile phase, or eluent, is a mixture of solvents, commonly a less polar solvent like hexane (B92381) or cyclohexane (B81311) mixed with a more polar solvent like ethyl acetate. rsc.org The ratio of these solvents is optimized to achieve good separation between the starting materials and the product. Generally, the starting materials and the final product will have different polarities and thus different retention factors (Rf values). chemistryhall.com

To monitor a reaction, three spots are typically applied to the baseline of the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu After developing the plate in the solvent chamber, the spots are visualized. The nitrophenyl group in this compound allows for easy visualization under UV light (typically at 254 nm). rsc.org The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is proceeding. libretexts.orgacs.org The co-spot helps to confirm the identity of the spots, especially if the Rf values are very close. rochester.edu

Derivatization Strategies for Enhanced Chromatographic Behavior and Detection Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. researchgate.netresearch-solution.com For this compound, derivatization is particularly useful for improving its performance in both HPLC and GC analysis. thermofisher.com The primary goals of derivatization for this compound are to:

Improve chromatographic peak shape by reducing the polarity of the secondary amine. thermofisher.com

Enhance detection sensitivity by introducing a highly fluorescent (fluorophore) or electron-capturing group. thermofisher.com

Increase volatility for GC analysis. researchgate.netresearchgate.net

Selection of Derivatizing Reagents and Reaction Optimization

The selection of a derivatizing reagent depends on the analytical technique (HPLC or GC) and the desired outcome. For this compound, the target functional group is the secondary amine.

For HPLC Analysis: Reagents that introduce a fluorescent tag are highly favored as they can dramatically lower detection limits compared to standard UV detection. libretexts.org Common reagents include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines under basic conditions (pH ~9.5-10.5) to form highly fluorescent sulfonamide derivatives. researchgate.netrsc.orgnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines in a buffered alkaline solution (e.g., borate (B1201080) buffer pH 8-9) to produce stable, fluorescent carbamate (B1207046) derivatives. thermofisher.comlibretexts.orgresearchgate.net

For GC Analysis: Reagents are chosen to increase volatility and thermal stability. Acylating agents are commonly used:

Trifluoroacetic Anhydride (TFAA): One of the most reactive fluorinated anhydrides, it reacts with the secondary amine to form a volatile trifluoroacetamide (B147638) derivative. semanticscholar.orggcms.cz These derivatives are also highly responsive to Electron Capture Detectors (ECD).

Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA): These reagents function similarly to TFAA, creating stable, volatile derivatives with excellent ECD sensitivity. semanticscholar.org

Reaction Optimization: Optimizing the derivatization reaction is crucial to ensure complete and reproducible conversion of the analyte. researchgate.net Key parameters to optimize include:

pH: The reaction is often pH-dependent, especially for reagents like Dansyl Chloride and FMOC-Cl, which require basic conditions to deprotonate the amine and neutralize the HCl byproduct. researchgate.netrsc.orgresearchgate.net

Reagent Concentration: A sufficient excess of the derivatizing reagent is used to drive the reaction to completion. researchgate.net

Reaction Time and Temperature: These parameters are adjusted to ensure the reaction is complete without causing degradation of the analyte or the derivative. For example, dansylation may require heating at 40-70°C for 30-60 minutes. rsc.orgmdpi.comnih.gov

Solvent: The choice of solvent must ensure that both the analyte and the reagent are soluble. Aprotic solvents like acetonitrile or acetone (B3395972) are common. rsc.org

Table 2: Common Derivatizing Reagents for this compound

| Reagent | Abbreviation | Analytical Method | Target Group | Advantages |

|---|---|---|---|---|

| Dansyl Chloride | DNS-Cl | HPLC | Secondary Amine | Forms highly fluorescent derivatives, well-established method. nih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | HPLC | Secondary Amine | Creates stable, highly fluorescent derivatives under mild conditions. thermofisher.comlibretexts.org |

| Trifluoroacetic Anhydride | TFAA | GC | Secondary Amine | Produces highly volatile derivatives, improves peak shape, enhances ECD response. semanticscholar.org |

| Pentafluorobenzoyl Chloride | PFBCl | GC | Secondary Amine | Forms stable derivatives with very high ECD sensitivity. researchgate.netresearch-solution.com |

Mechanistic Aspects of Derivatization Reactions

Understanding the reaction mechanisms is key to optimizing conditions and troubleshooting potential issues. The derivatization of the secondary amine in this compound typically proceeds via nucleophilic substitution or nucleophilic acyl substitution.

Reaction with Chloroformates (e.g., FMOC-Cl): The derivatization with 9-fluorenylmethyl chloroformate is a nucleophilic acyl substitution reaction. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. This process, also conducted under basic conditions to neutralize the HCl byproduct, results in the formation of a stable carbamate derivative. researchgate.net

Reaction with Anhydrides (e.g., TFAA): This is another example of nucleophilic acyl substitution. The secondary amine attacks one of the carbonyl carbons of the trifluoroacetic anhydride. A tetrahedral intermediate is formed, which then eliminates a trifluoroacetate (B77799) ion as a leaving group. This results in the formation of a stable and volatile trifluoroacetamide derivative. This reaction is often performed in the presence of a non-nucleophilic base or in a solvent that can accept the trifluoroacetic acid byproduct. research-solution.com

Applications of N Methyl 2 3 Nitrophenyl Ethan 1 Amine As a Versatile Building Block in Complex Synthesis

Synthesis of Substituted Phenethylamines and Related Arylethylamines

The n-methyl-2-(3-nitrophenyl)ethan-1-amine scaffold is a foundational component for the synthesis of a diverse array of substituted phenethylamines. wikipedia.org The core structure can be modified at three primary locations: the aromatic ring, the amino group, and the ethyl backbone.

The most common transformation involves the reduction of the nitro group to a primary aromatic amine. This is typically achieved with high efficiency using standard reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reagents like SnCl₂/HCl or Fe/HCl. The resulting 3-amino-N-methylphenethylamine is a key intermediate that opens up a plethora of subsequent derivatization possibilities.

Aromatic Ring Functionalization : The newly formed amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -I, -CN) onto the aromatic ring.

N-Alkylation/N-Acylation : The secondary amine can be further alkylated or acylated to introduce different groups on the nitrogen atom, leading to a variety of N,N-disubstituted phenethylamines.

Side-Chain Modification : While less common, modifications to the ethyl sidechain can also be envisioned, though this often requires more complex synthetic strategies.

The synthetic pathways originating from this compound allow for the systematic generation of libraries of substituted phenethylamines, which are crucial for exploring structure-activity relationships in various chemical contexts. researchgate.net

Table 1: Synthetic Transformations for Generating Substituted Phenethylamines

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| This compound | H₂, Pd/C, Ethanol | N-Methyl-2-(3-aminophenyl)ethan-1-amine | Nitro Reduction |

| N-Methyl-2-(3-aminophenyl)ethan-1-amine | 1. NaNO₂, HCl, 0 °C; 2. CuCl | N-Methyl-2-(3-chlorophenyl)ethan-1-amine | Diazotization/Sandmeyer |

| N-Methyl-2-(3-aminophenyl)ethan-1-amine | 1. NaNO₂, HCl, 0 °C; 2. H₂O, Δ | N-Methyl-2-(3-hydroxyphenyl)ethan-1-amine | Diazotization/Hydrolysis |

| This compound | Benzyl (B1604629) Bromide, K₂CO₃, Acetonitrile (B52724) | N-Benzyl-N-methyl-2-(3-nitrophenyl)ethan-1-amine | N-Alkylation |

| This compound | Acetic Anhydride (B1165640), Pyridine (B92270) | N-Acetyl-N-methyl-2-(3-nitrophenyl)ethan-1-amine | N-Acylation |

Role in the Construction of Nitrogen-Containing Heterocycles (e.g., Pyridines, Isoxazoles, Triazoles, Naphthyridines)

The dual functionality of this compound and its derivatives makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. nih.govrsc.org The amine provides a nucleophilic center, while the nitro-substituted aromatic ring can be transformed to participate in cyclization reactions.

Pyridines : The synthesis of substituted pyridines can be envisioned through multi-component reactions where the amine component is derived from the title compound. nih.gov For instance, after reduction of the nitro group, the resulting diamine can potentially undergo condensation reactions with 1,3-dicarbonyl compounds to form fused pyridine rings, such as tetrahydroquinolines.

Isoxazoles : While direct involvement of the phenethylamine (B48288) structure in isoxazole (B147169) synthesis is less common, the nitro group itself is a key precursor. nih.gov Nitrile oxides, generated from nitro compounds, can undergo 1,3-dipolar cycloaddition reactions with alkynes to form isoxazoles. organic-chemistry.orgorganic-chemistry.org Therefore, the 3-nitrophenyl moiety could be chemically cleaved and modified to participate in such cycloadditions. scilit.com

Triazoles : The synthesis of triazoles often involves the cycloaddition of azides and alkynes. The amino group derived from the reduction of the nitro group can be converted into an azide (B81097) via diazotization followed by reaction with sodium azide. This azide-functionalized phenethylamine can then react with various alkynes in a "click" chemistry approach to generate 1,2,3-triazole-substituted phenethylamines.

Naphthyridines : The synthesis of naphthyridines, which are pyridopyridines, often involves the condensation of aminopyridines with carbonyl compounds (e.g., Skraup or Friedländer synthesis). nih.govmdpi.com By first constructing a pyridine ring incorporating the ethylamine (B1201723) side chain and then using the aniline (B41778) derived from the nitro group, one could forge the second pyridine ring to complete the naphthyridine scaffold. kthmcollege.ac.inorganic-chemistry.org

Development of Chiral Ligands and Auxiliaries from Amine Scaffolds

Chiral amines are fundamental components in asymmetric catalysis, serving as both catalysts and ligands for metal centers. acs.org If resolved into its individual enantiomers, (R)- or (S)-n-methyl-2-(3-nitrophenyl)ethan-1-amine can serve as a scaffold for the development of novel chiral ligands.

The secondary amine provides a primary coordination site. Further functionalization, particularly on the aromatic ring, can introduce additional donor atoms (e.g., N, P, O) to create bidentate or tridentate ligands. For example, reduction of the nitro group to an amine, followed by reaction with a phosphine-containing electrophile, could yield a bidentate P,N-ligand.

Table 2: Proposed Chiral Ligands Derived from the Amine Scaffold

| Ligand Type | Synthetic Precursor | Key Functionalization Step | Potential Application |

| Bidentate P,N-Ligand | (R)-N-Methyl-2-(3-aminophenyl)ethan-1-amine | Reaction with chlorodiphenylphosphine | Asymmetric Hydrogenation |

| Bidentate N,N-Ligand | (S)-N-Methyl-2-(3-aminophenyl)ethan-1-amine | Condensation with a chiral pyridine aldehyde | Asymmetric C-C Bond Formation |

| Chiral Auxiliary | (R)-n-Methyl-2-(3-nitrophenyl)ethan-1-amine | Acylation with a prochiral carboxylic acid | Asymmetric Alkylation |

These ligands can coordinate with transition metals like rhodium, iridium, palladium, or ruthenium to form chiral catalysts for a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. rsc.orgcmu.edu

Integration into Retrosynthetic Strategies for Advanced Molecular Architectures

In retrosynthetic analysis, complex target molecules are deconstructed into simpler, commercially available starting materials. researchgate.net this compound represents a valuable building block or "synthon" in this context due to its distinct and orthogonally reactive functional groups. youtube.com